N'-[(oxolan-3-yl)methyl](tert-butoxy)carbohydrazide
Description
N'-(oxolan-3-yl)methylcarbohydrazide is a carbohydrazide derivative featuring a tert-butoxy carbonyl group and an oxolan-3-ylmethyl substituent. This compound belongs to a broader class of tert-butoxy carbohydrazides, which are widely explored in medicinal and materials chemistry for their tunable reactivity and structural versatility.
Properties
IUPAC Name |
tert-butyl N-(oxolan-3-ylmethylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWWGPKTYAHFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(oxolan-3-yl)methylcarbohydrazide typically involves the reaction of tert-butyl hydrazinecarboxylate with an oxolane derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of N’-(oxolan-3-yl)methylcarbohydrazide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
N’-(oxolan-3-yl)methylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The oxolane ring and tert-butoxy group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(oxolan-3-yl)methylcarbohydrazide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from the reactions of N’-(oxolan-3-yl)methylcarbohydrazide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce hydrazine derivatives .
Scientific Research Applications
N’-(oxolan-3-yl)methylcarbohydrazide has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of N’-(oxolan-3-yl)methylcarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N'-(oxolan-3-yl)methylcarbohydrazide and analogous compounds:
| Compound Name (CAS or Reference) | Substituents/Structural Features | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | XlogP | Key Applications/Notes |
|---|---|---|---|---|---|---|
| N'-(oxolan-3-yl)methylcarbohydrazide | Oxolan-3-ylmethyl, tert-butoxy | C₁₀H₁₉N₃O₃* | ~241.28 | 2 / 5 | ~1.8† | Potential solubility in polar solvents |
| N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide (166974-77-2) | 3-nitrophenyl, tert-butoxy | C₁₁H₁₅N₃O₄ | 253.25 | 2 / 5 | 2.6 | High reactivity due to electron-withdrawing nitro group |
| N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide (1282030-14-1) | 1-methylpiperidin-4-yl, tert-butoxy | C₁₁H₂₁N₃O₂ | 227.30 | 2 / 4 | ~1.2‡ | Enhanced basicity from piperidine |
| 3-tert-Butyl-N′-[(E)-(4-methoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide (1284275-05-3) | Pyrazole, 4-methoxyphenyl, tert-butyl | C₁₈H₂₂N₄O₂ | 326.40 | 2 / 4 | ~3.1 | Applications in coordination chemistry |
| 4-(TERT-BUTYL)-N'-((E)-(4-[(3-CHLOROBENZYL)OXY]PHENYL)METHYLIDENE)BENZENECARBOHYDRAZIDE (477863-17-5) | Chlorobenzyloxy, tert-butyl | C₂₅H₂₅ClN₂O₂ | 420.93 | 1 / 3 | ~4.5 | High molecular weight, hydrophobic |
*Estimated based on structural similarity; †Predicted based on oxolan polarity; ‡Predicted based on piperidine basicity.
Structural and Electronic Differences
- Oxolan vs. However, the tert-butyl group maintains steric protection common across all analogs.
- Electron-Deficient vs. Electron-Rich Groups : The 3-nitrophenyl substituent () is strongly electron-withdrawing, increasing electrophilicity and reactivity in nucleophilic substitutions. In contrast, the methoxyphenyl group () is electron-donating, stabilizing conjugated systems .
- Heterocyclic vs. Aliphatic Substituents : The piperidinyl substituent () introduces basicity, while the pyrazole ring () may facilitate metal coordination in catalysis .
Biological Activity
N'-(oxolan-3-yl)methylcarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and neuroprotective effects, supported by recent research findings.
Chemical Structure and Properties
The compound features a carbohydrazide moiety linked to an oxolan ring and a tert-butoxy group. Its molecular structure can be represented as follows:
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various derivatives related to carbohydrazides. For instance, compounds similar to N'-(oxolan-3-yl)methylcarbohydrazide have shown significant activity against both Gram-positive and Gram-negative bacterial strains.
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.195 |
| Compound B | Pseudomonas aeruginosa | 0.250 |
These results indicate that modifications in the structure can enhance antibacterial efficacy, suggesting that N'-(oxolan-3-yl)methylcarbohydrazide may possess similar or superior activity depending on its specific interactions with bacterial membranes .
2. Antitumor Activity
The antitumor potential of N'-(oxolan-3-yl)methylcarbohydrazide has been evaluated in various studies, focusing on its ability to inhibit tumor cell proliferation. One notable study demonstrated that derivatives of carbohydrazides exhibited cytotoxic effects on cancer cell lines through the induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |
The mechanisms involved include the inhibition of key signaling pathways associated with tumor growth, such as the STAT3 pathway, which is crucial for cellular proliferation and survival .
3. Neuroprotective Effects
Neuroprotection is another promising area for N'-(oxolan-3-yl)methylcarbohydrazide. Research indicates that certain carbohydrazide derivatives can protect neuronal cells from oxidative stress and excitotoxicity.
| Compound | Neuronal Cell Line | Protective Concentration (µM) |
|---|---|---|
| Compound C | HT22 (Neuronal Cells) | 3.0 |
This protective effect is believed to be mediated through antioxidative mechanisms, potentially involving the modulation of glutathione levels within the cells .
Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several carbohydrazide derivatives, including N'-(oxolan-3-yl)methylcarbohydrazide, and tested their antibacterial activity against common pathogens. The results showed that structural modifications significantly influenced their potency, with some derivatives outperforming traditional antibiotics .
Case Study 2: Antitumor Activity in vitro
A recent investigation assessed the cytotoxic effects of N'-(oxolan-3-yl)methylcarbohydrazide on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
